![molecular formula C9H12FN3O B2503935 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine CAS No. 1566574-70-6](/img/structure/B2503935.png)
5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine
Overview
Description
5-Fluoro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted with a fluorine atom at the 5-position and a (oxolan-2-yl)methyl group attached to the 2-amino moiety. The oxolan (tetrahydrofuran) substituent introduces a five-membered oxygen-containing ring, which may enhance hydrophilicity and influence pharmacokinetic properties. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or nucleotide analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) as a catalyst. This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine lie in its pharmacological properties:
- Antiviral Activity : Compounds similar to this compound have shown promise in inhibiting viral replication. The fluorinated pyrimidine structure may enhance binding affinity to viral enzymes, making it a candidate for antiviral drug development.
- Anticancer Properties : This compound belongs to a class of molecules that are often explored for their anticancer activities. Pyrimidine derivatives have been associated with the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The interaction of the compound with cyclin-dependent kinases (CDKs) presents a mechanism through which it may exert antitumor effects .
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, typically involving:
- Starting Materials : The synthesis utilizes readily available precursors that undergo reactions such as nucleophilic substitution or condensation reactions.
-
Chemical Reactions : Key methods include:
- Nucleophilic substitution at the pyrimidine nitrogen.
- Formation of the oxolane ring through cyclization reactions.
Each synthetic route requires optimization of conditions (temperature, solvent, reaction time) to maximize yield and purity.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
Mechanism of Action
The mechanism of action of 5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Pyridine Analog: 5-Fluoro-N-Methylpyridin-2-amine
Key Differences:
- Core Structure: The pyrimidine ring in the target compound (two nitrogen atoms) contrasts with the pyridine ring (one nitrogen) in 5-Fluoro-N-methylpyridin-2-amine .
- Substituents: The target compound’s (oxolan-2-yl)methyl group differs from the methylamine substituent in the pyridine analog. The oxolan group may improve aqueous solubility compared to the hydrophobic methyl group.
- Molecular Weight: The pyridine analog has a molecular weight of 126.13 g/mol , while the target compound’s larger pyrimidine core and oxolan substituent suggest a higher molecular weight (exact value unavailable) .
Table 1: Structural and Molecular Comparison
Compound Name | Core Structure | Substituent | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
5-Fluoro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine | Pyrimidine | (Oxolan-2-yl)methyl | Not provided | Not provided |
5-Fluoro-N-methylpyridin-2-amine | Pyridine | Methylamine | C₆H₇FN₂ | 126.13 |
Comparison with Pyrimidine Analogs from Fluorinated Building Blocks
A. 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride
- Substituent: The piperidine group (six-membered amine ring) vs. the oxolan group in the target compound.
- Salt Form: The hydrochloride salt of this analog increases solubility in aqueous media compared to the free amine form of the target compound .
B. 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
- Substituents: Chlorine at the 2-position (a strong electron-withdrawing group) contrasts with the amino group in the target compound. Chlorine may enhance electrophilic reactivity, whereas fluorine offers metabolic stability .
- Steric Effects: The 4-methylpiperazine group introduces bulkiness, which could hinder binding to compact active sites compared to the smaller oxolan substituent .
Table 2: Substituent and Functional Group Analysis
Compound Name | Key Substituents | Functional Impact |
---|---|---|
This compound | Oxolan (hydrophilic ether) | Enhanced solubility, metabolic stability |
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine HCl | Piperidine (basic amine) | Improved target interaction, higher solubility (salt form) |
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | Chlorine, methylpiperazine | Increased reactivity, steric bulk |
Electronic and Steric Considerations
- Fluorine vs. Chlorine: Fluorine’s electronegativity and small size in the target compound may reduce metabolic degradation compared to chlorine’s larger size and reactivity in 2-chloro analogs .
Biological Activity
5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine core substituted with a fluorine atom and an oxolane moiety. Its molecular formula is , and it has a molecular weight of approximately 185.18 g/mol.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in nucleotide metabolism. Specifically, they may target thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.
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Inhibition of Thymidylate Synthase :
- The compound's structural analogs have shown potent inhibition of TS, which is essential for the proliferation of cancer cells. For instance, studies have demonstrated that fluorinated pyrimidines can effectively inhibit the growth of L1210 mouse leukemia cells with IC50 values in the low nanomolar range .
- Mechanistic Pathway :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the therapeutic potential of fluorinated pyrimidines, including this compound:
- In Vivo Efficacy :
- Combination Therapy :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Fluoro-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of fluoropyrimidine derivatives with oxolan-2-ylmethyl halides (e.g., oxolan-2-ylmethyl bromide) under basic conditions (e.g., NaH or K₂CO₃).
- Catalysis : Use of palladium or copper catalysts in cross-coupling steps to attach substituents.
- Solvent/Temperature : Reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–100°C under inert atmospheres.
- Purification : Column chromatography or recrystallization is used to isolate the product .
- Critical Conditions : Maintaining anhydrous conditions and precise stoichiometric ratios minimizes by-products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The fluorine atom (⁵F) shows distinct splitting patterns in ¹⁹F NMR .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₃FN₃O).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃FN₃O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | This compound |
X-ray Crystallography | P1 space group; dihedral angles between rings: 11.3°–70.1° |
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition : Acts as a scaffold for targeting kinases or proteases due to its pyrimidine core. Bioactivity assays (e.g., fluorescence polarization) quantify binding affinity .
- Antimicrobial Studies : Tested against bacterial/fungal strains via microdilution assays (MIC values). Structural analogs show activity against Gram-positive pathogens .
- Drug Design : Modifications at the oxolane or pyrimidine moieties enhance solubility or target specificity. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across enzymatic assays?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Control Compounds : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Structural Analysis : Compare X-ray structures of compound-enzyme complexes to identify conformational discrepancies. For example, fluorophenyl groups may adopt variable orientations in active sites .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability across studies .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. The oxolane group’s electron-donating effects lower energy barriers at the pyrimidine N2 position .
- MD Simulations : GROMACS or AMBER simulates solvation effects and steric hindrance during substitutions.
- SAR Studies : Correlate Hammett constants (σ) of substituents with reaction rates to design derivatives .
Q. How can crystallographic data inform the design of derivatives with improved thermal stability?
- Methodological Answer :
- Intermolecular Interaction Mapping : Identify key hydrogen bonds (e.g., N–H⋯O) or π-stacking interactions in crystal lattices. Derivatives with bulkier groups (e.g., trifluoromethyl) enhance packing efficiency .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of derivatives. Correlate with crystallographic density metrics.
- Co-crystallization : Co-formulate with stabilizers (e.g., polyethylene glycol) to disrupt hygroscopicity .
Q. Methodological Notes
- Data Integration : Combined crystallographic, synthetic, and computational insights from peer-reviewed studies.
- Advanced vs. Basic : Questions progress from synthesis/characterization (basic) to mechanistic and data-driven challenges (advanced).
Properties
IUPAC Name |
5-fluoro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBRALASFAAEJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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